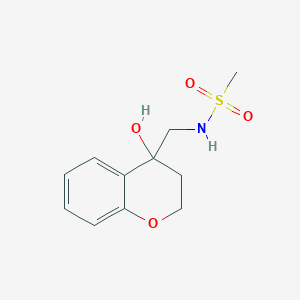
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which includes a chroman ring system and a methanesulfonamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide, is the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks the formation of male gametes in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the gametogenesis of the malaria parasite. By inhibiting the function of Pfs16, the compound disrupts the formation of male gametes, a crucial step in the parasite’s life cycle . The downstream effect of this disruption is a significant reduction in the transmission of the parasite to the mosquito .
Result of Action
The primary result of the compound’s action is the blocking of male gamete formation in the malaria parasite life cycle . This leads to a significant reduction in the transmission of the parasite to the mosquito, thereby potentially reducing the spread of malaria .
Biochemical Analysis
Biochemical Properties
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide has been shown to interact with various enzymes and proteins. It has been identified as a potential inhibitor of the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is believed to be responsible for its ability to block the formation of male gametes in the malaria parasite life cycle .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In particular, it has been found to block male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism within these cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it has been found to bind to and stabilize the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction is believed to inhibit the formation of male gametes in the malaria parasite life cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide typically involves the reaction of 4-hydroxychroman-4-ylmethyl chloride with methanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)methanesulfonamide can be compared with other similar compounds, such as:
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Shares a similar structure but may have different functional groups attached to the sulfonamide moiety.
Chroman-4-one derivatives: Compounds with a chroman ring system but different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the chroman ring and methanesulfonamide group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-8-11(13)6-7-16-10-5-3-2-4-9(10)11/h2-5,12-13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRMGDNKYZWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1(CCOC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-Indol-4-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B2998070.png)
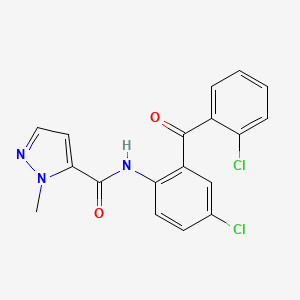
![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)
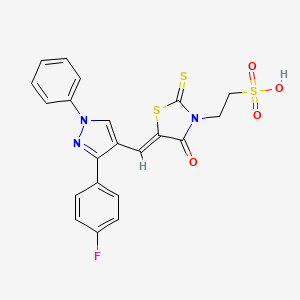

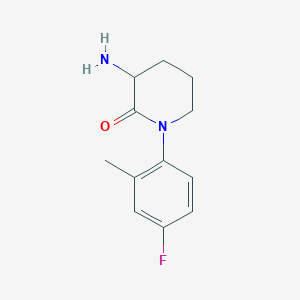
![2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2998083.png)
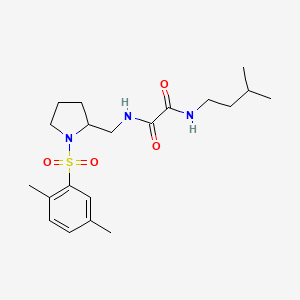

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)
![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)
